2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2BrH/c1-5-9-6-2-3-8-4-7(6)10-5;;/h8H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEIVMTUYYURCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNCC2.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromoacetaldehyde diethyl acetal, followed by cyclization to form the thiazolopyridine core. The final product is then treated with hydrobromic acid to yield the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Antithrombotic Agents
2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide is primarily noted for its role as an intermediate in the synthesis of antithrombotic agents. It has been utilized in the development of drugs that inhibit activated coagulation factor X (FXa), which is crucial for preventing thrombus formation in various cardiovascular diseases.
- Case Study : The synthesis of Edoxaban, a direct FXa inhibitor used for treating and preventing blood clots, involves intermediates derived from 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Research shows that this compound enhances the efficacy of anticoagulant therapies by providing a scaffold for further chemical modifications that improve pharmacological properties .
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in synthesizing various bioactive molecules. Its thiazole ring structure allows for diverse functionalization, making it valuable in creating new therapeutic agents.
- Example : In one study, derivatives of 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine were synthesized to evaluate their inhibitory effects on different enzymes involved in metabolic pathways. These derivatives demonstrated potential anti-inflammatory and analgesic properties .
Antimicrobial Properties
Recent investigations have reported the antimicrobial activities of derivatives synthesized from 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. These compounds have shown effectiveness against various bacterial strains.
- Study Findings : A series of compounds derived from this thiazole derivative were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics .
Neuroprotective Effects
Research into the neuroprotective properties of thiazole derivatives has also gained traction. Compounds based on 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have been evaluated for their ability to protect neuronal cells from oxidative stress.
- Experimental Results : In vitro studies demonstrated that certain derivatives could reduce cell apoptosis induced by oxidative stressors. This opens avenues for developing treatments for neurodegenerative diseases .
Summary of Key Applications
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Structural and Chemical Comparisons
Table 1: Key Structural and Chemical Properties
| Compound Name | CAS | Molecular Formula | Key Substituents | Heterocyclic Core |
|---|---|---|---|---|
| 2-Methyl-... dihydrobromide | 852291-41-9 | C₇H₁₃Br₂N₃S | 2-methyl, dihydrobromide salt | Thiazolo[5,4-c]pyridine |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 259809-24-0 | C₇H₁₀N₂S | 5-methyl | Thiazolo[5,4-c]pyridine |
| 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine HCl | 949922-52-5 | C₆H₈BrClN₂S | 2-bromo, hydrochloride salt | Thiazolo[5,4-c]pyridine |
| 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide | 1440954-93-7 | C₆H₁₀BrN₃S | 2-amine, dihydrobromide salt | Thiazolo[5,4-c]pyridine |
| 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride | N/A | C₇H₁₂Cl₂N₄ | 2-methyl, dihydrochloride salt | Pyrazolo[4,3-c]pyridine |
Key Observations :
- Positional Isomerism : The 2-methyl derivative (target compound) differs from the 5-methyl analog (CAS 259809-24-0) in substituent placement, which significantly impacts molecular interactions. For example, the 5-methyl group in the latter binds to the S4 subsite of Factor Xa, as shown in X-ray crystallography .
- Counterion Effects : The dihydrobromide salt (target) may offer enhanced solubility in polar solvents compared to hydrochloride or freebase forms, though direct data are scarce .
- Heterocyclic Core Variations : Pyrazolo derivatives (e.g., CAS in Table 1) replace the thiazole sulfur with nitrogen, altering electronic properties and bioavailability .
Table 2: Pharmacological Profiles
Key Observations :
- Anticoagulant Activity : The 5-methyl analog (CAS 259809-24-0) demonstrates potent anti-Factor Xa activity, while the 2-methyl derivative’s efficacy remains underexplored .
- Antimicrobial Potential: Sulfonyl derivatives of the tetrahydrothiazolo core exhibit broad-spectrum antimicrobial activity, suggesting the dihydrobromide form may share similar properties .
- Pharmaceutical Intermediates : Carboxylic acid derivatives (e.g., CAS 720720-96-7) are critical intermediates in synthesizing Edoxaban, a direct oral anticoagulant .
Key Observations :
Biological Activity
2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H10N2S·2Br
- Molecular Weight : 294.06 g/mol
- CAS Number : 720720-96-7
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothiazolo[5,4-c]pyridine exhibit significant antimicrobial properties. For instance:
- A study demonstrated that certain substitutions on the thiazolo-pyridine structure enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitumor Effects
The compound has shown promise in cancer research:
- In vitro studies revealed that 2-methyl derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis .
- The mechanism appears to involve the modulation of key signaling pathways related to cell survival and death .
Neuroprotective Properties
Neuroprotective effects have been observed in animal models:
- A study reported that administration of tetrahydrothiazolo[5,4-c]pyridine derivatives improved cognitive function in models of Alzheimer's disease by reducing oxidative stress and inflammation .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors influencing cellular responses.
- Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative damage in cells.
Q & A
Q. What are the key spectroscopic techniques for characterizing 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the bicyclic thiazolo-pyridine scaffold and methyl substitution. Mass spectrometry (MS) with electrospray ionization (ESI) can validate the molecular ion peak (e.g., m/z 140.041 for the free base). Infrared (IR) spectroscopy identifies functional groups like C-S and C-N bonds. X-ray crystallography, if feasible, resolves stereochemical ambiguities in derivatives .
Q. How is the compound synthesized, and what purity benchmarks are recommended?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyridine precursors with sulfur-containing reagents. For example, ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (CAS 1053656-51-1) can be hydrolyzed and methylated. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization in ethanol achieves ≥97% purity. Monitor intermediates using HPLC with UV detection at 254 nm .
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (argon/nitrogen). Aqueous solutions should be buffered at pH 4–6 to prevent hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 14 days) are advised for long-term storage protocols .
Advanced Research Questions
Q. How can conflicting NMR data for thiazolo-pyridine derivatives be resolved?
- Methodological Answer : Discrepancies in chemical shifts (e.g., methyl group δH 1.2–1.5 ppm vs. 1.8 ppm) may arise from solvent polarity or tautomerism. Use deuterated DMSO for polar derivatives to stabilize specific tautomers. Compare experimental data with density functional theory (DFT)-calculated shifts (B3LYP/6-311+G(d,p)). Cross-validate using 2D NMR (COSY, HSQC) to assign coupled protons .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions?
- Methodological Answer : Electrophilic bromination or nitration of the thiazolo-pyridine core requires directing groups. For example, Boc-protection at the pyridine nitrogen (CAS 1053656-51-1) enhances C-2 reactivity. Kinetic vs. thermodynamic control can be assessed by varying temperature (e.g., 0°C for kinetic bromination vs. 60°C for thermodynamic products). Monitor regiochemistry via LC-MS and ¹H NMR .
Q. How does computational modeling support mechanistic studies of bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) predict binding affinities to targets like kinase enzymes. For instance, thiazolo-pyridine derivatives inhibit cyclin-dependent kinases (CDKs) via π-π stacking with Phe82. Validate docking poses with free-energy perturbation (FEP) calculations and compare IC₅₀ values from kinase inhibition assays .
Q. How to address low yields in multi-step syntheses of dihydrobromide salts?
- Methodological Answer : Low yields (<40%) often result from hygroscopic intermediates or side reactions. Introduce scavengers (e.g., molecular sieves) during bromination. Optimize salt formation using HBr gas in anhydrous diethyl ether instead of aqueous HBr. Track intermediates via TLC (Rf 0.3–0.5 in EtOAc/hexane) and isolate via vacuum distillation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
